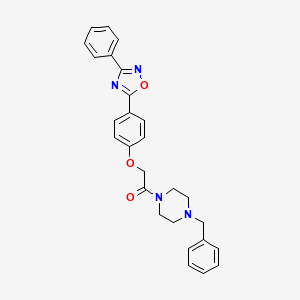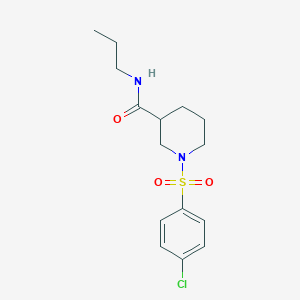![molecular formula C11H20N2O3 B7717875 ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate, commonly known as ECFB, is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of ECFB is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. ECFB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ECFB has been shown to exhibit potent anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It also possesses analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever. ECFB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, ECFB has been found to possess antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
ECFB has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, ECFB has some limitations, including its poor solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research on ECFB. One potential direction is the development of ECFB-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of ECFB and its potential targets. Moreover, further studies are needed to determine the safety and efficacy of ECFB in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, ECFB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. Its synthesis method is simple and yields a high purity product. ECFB has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potent antitumor and antimicrobial activities. However, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of ECFB involves the condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzyl isocyanate, followed by the formylation reaction with formic acid. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of ECFB is shown below:
Wissenschaftliche Forschungsanwendungen
ECFB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ECFB has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, ECFB has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)13-11(15)10(14)12-7-9-5-4-6-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWPTRYWNOHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)


![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)




![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
